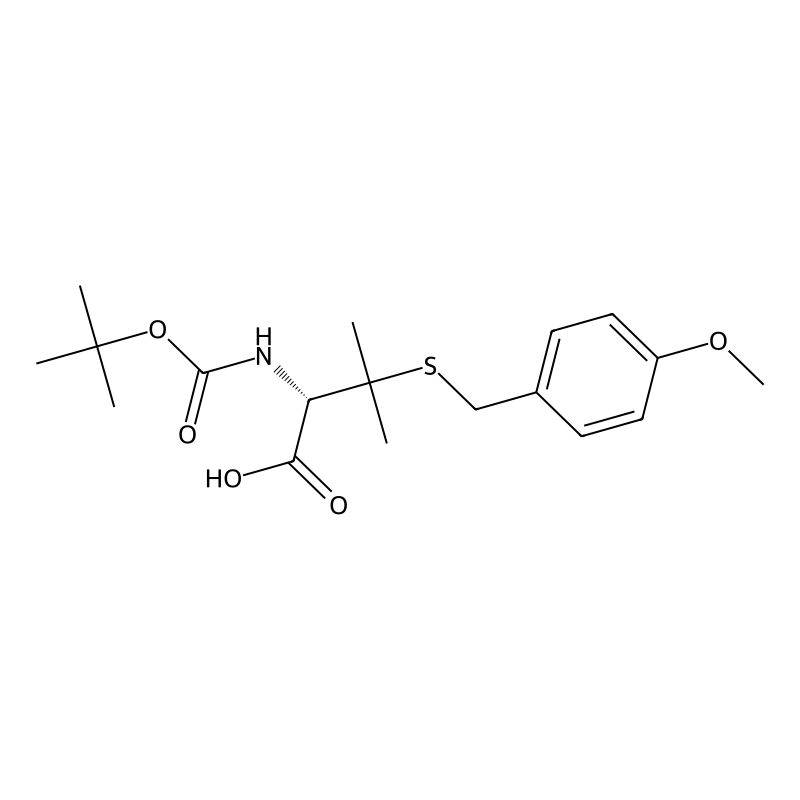

Boc-D-Pen(Mob)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-D-Penicillamine(Mob)-OH is a derivative of penicillamine, which is known for its chelating properties. The "Boc" stands for tert-butyloxycarbonyl, a common protecting group used in organic synthesis to shield amine functionalities, while "Mob" refers to the methoxybenzyl group, another protecting group. This compound is primarily utilized in peptide synthesis and other organic reactions due to its unique structural characteristics and reactivity profile .

Boc-D-Pen(Mob)-OH itself does not possess a defined mechanism of action as it's a building block for peptides. However, the resulting peptides derived from Boc-D-Pen(Mob)-OH can have diverse biological activities depending on the specific amino acid sequence. D-amino acids, like D-Phe in this case, are often incorporated into peptides to explore their potential as drug candidates due to their different interactions with biological systems compared to their L-enantiomers (naturally occurring form) [].

Boc-D-Pen(Mob)-OH is likely to exhibit similar hazards as other amino acid derivatives. Specific data is limited, but general safety precautions should be followed when handling the compound:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Handle the compound in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

Peptide Synthesis:

- Boc-D-Pen(Mob)-OH is a protected amino acid derivative. The "Boc" group protects the amino group, while the "Mob" group protects the carboxylic acid group. This allows for the controlled incorporation of D-Penicillamine into peptides during solid-phase peptide synthesis (SPPS) .

- D-Penicillamine is a non-proteinogenic amino acid with unique properties. It can chelate metals, form disulfide bonds, and exhibit antioxidant activity .

- By incorporating Boc-D-Pen(Mob)-OH into peptides, researchers can introduce these functionalities into their molecules, enabling the design of novel peptides with potential therapeutic or diagnostic applications.

Research Applications:

Boc-D-Pen(Mob)-OH has been used to synthesize peptides with various biological activities, including:

These peptides are being investigated for their potential use in the development of new antibiotics, antiviral drugs, and gene delivery systems.

Availability:

- Deprotection Reactions: The compound can undergo deprotection to remove the Boc and Mob groups. Trifluoroacetic acid is typically used for Boc removal, while hydrogenation is employed for Mob removal.

- Substitution Reactions: It can also engage in substitution reactions where the protected groups are exchanged for other functional groups .

Common Reagents and Conditions- Trifluoroacetic Acid: Utilized for the removal of the Boc group.

- Hydrogenation: Employed for the removal of the Mob group.

Major Products

The principal products resulting from reactions involving Boc-D-Penicillamine(Mob)-OH include:

- Penicillamine: The deprotected form of Boc-D-Penicillamine(Mob)-OH.

- Various Peptides: Depending on the reaction conditions, this compound can yield a variety of peptides during synthesis.

Boc-D-Penicillamine(Mob)-OH exhibits significant biological activity primarily due to its chelation properties. It can bind metal ions, making it useful in therapeutic contexts, particularly in treating metal poisoning. Additionally, it plays a role in facilitating peptide bond formation during peptide synthesis, which is critical in biochemistry and pharmaceutical applications.

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Penicillamine(Mob)-OH generally involves the following steps:

- Protection of Penicillamine: The amine group of penicillamine is protected using tert-butyloxycarbonyl chloride in the presence of a base like triethylamine.

- Protection of the Thiol Group: The thiol group is subsequently protected using methoxybenzyl chloride, also in the presence of a base.

- Purification: The resultant compound is purified through techniques such as column chromatography .

Industrial Production Methods

In industrial settings, the production follows similar methodologies but on a larger scale:

- Bulk Synthesis: Large quantities of penicillamine react with tert-butyloxycarbonyl chloride and methoxybenzyl chloride.

- Purification: Industrial purification methods like crystallization or large-scale chromatography are employed to isolate the final product.

Boc-D-Penicillamine(Mob)-OH is primarily used in:

- Peptide Synthesis: It serves as a key intermediate in synthesizing various peptides, which are essential in pharmaceuticals and research.

- Chelation Therapy: Its ability to chelate metal ions makes it beneficial in treating conditions associated with metal toxicity .

Research into the interactions involving Boc-D-Penicillamine(Mob)-OH has highlighted its potential effectiveness in chelation therapy. Studies have shown that compounds with similar structures can exhibit varying degrees of biological activity based on their specific functional groups and stereochemistry. This emphasizes the importance of understanding molecular interactions when developing therapeutic agents .

Boc-D-Penicillamine(Mob)-OH can be compared to several similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Boc-L-Penicillamine(Mob)-OH | L-isomer of penicillamine | Different reactivity due to L-stereochemistry |

| Boc-D-Cysteine(Mob)-OH | Cysteine derivative | Similar protecting groups but different amino acid |

| Boc-D-Tyrosine(Mob)-OH | Tyrosine derivative | Variation in biological activity due to different side chains |

Uniqueness

Boc-D-Penicillamine(Mob)-OH stands out due to its specific protecting groups and D-isomer configuration, which confer distinct reactivity and properties compared to its L-isomer counterparts and other related compounds. This specificity makes it particularly valuable in targeted peptide synthesis and chelation applications.

Laboratory-Scale Synthesis Protocols

Boc-D-Pen(Mob)-OH represents a strategically protected derivative of D-penicillamine that serves as a crucial building block in peptide synthesis [3] [4]. The compound features dual protection strategies that enable selective synthetic manipulations while maintaining structural integrity throughout complex multi-step synthetic sequences [4]. Laboratory-scale synthesis protocols for this compound involve sequential protection of both the amino and thiol functionalities using well-established protecting group chemistries [3] [4].

The synthesis typically begins with D-penicillamine as the starting material, which undergoes selective protection in a stepwise manner [3]. The molecular formula C₁₈H₂₇NO₅S corresponds to a molecular weight of 369.48 grams per mole, and the compound exhibits characteristic physical properties including a melting point range of 108-115°C [4]. The synthetic approach requires careful control of reaction conditions to prevent racemization and ensure high optical purity of the final product [3] [15].

Amino Group Protection via Boc Chemistry

The tert-butyloxycarbonyl protecting group represents one of the most widely utilized amino protection strategies in organic synthesis due to its stability under basic conditions and facile removal under acidic conditions [7] [8] [10]. The mechanism of Boc protection involves nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O), resulting in formation of the carbamate linkage with elimination of tert-butyl carbonate [7] [9]. This process occurs readily under mild conditions in the presence of a base such as triethylamine or diisopropylethylamine [7] [10] [14].

The protection reaction proceeds through formation of a tetrahedral intermediate followed by elimination of the carbonate leaving group [9] [10]. The tert-butyl carbonate subsequently decomposes to carbon dioxide and tert-butoxide, with the latter serving to neutralize the protonated carbamate [7] [9]. This reaction can be conducted in various solvents including water, tetrahydrofuran, acetonitrile, or dichloromethane at temperatures ranging from 0°C to 40°C [10] [14].

For D-penicillamine specifically, the Boc protection must be conducted under conditions that prevent racemization at the α-carbon [3] [15]. The reaction typically employs 1.1 to 1.5 equivalents of Boc₂O in the presence of sodium hydroxide or sodium bicarbonate in an aqueous-organic solvent system [10] [12]. The reaction proceeds with high efficiency, typically achieving yields exceeding 85% within 2-6 hours [12] [14].

| Reaction Parameter | Optimal Range | Typical Yield |

|---|---|---|

| Temperature | 0-25°C | 85-95% |

| Reaction Time | 2-6 hours | - |

| Boc₂O Equivalents | 1.1-1.5 | - |

| Base Equivalents | 1.0-1.2 | - |

The deprotection of Boc groups occurs readily under acidic conditions, most commonly using trifluoroacetic acid in dichloromethane [8] [9] [13]. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation [9] [13]. The reaction proceeds rapidly at room temperature with evolution of carbon dioxide gas, providing a convenient visual indicator of reaction progress [9] [13].

Thiol Group Protection Strategies Using Mob Derivatives

The 4-methoxybenzyl (Mob) protecting group provides effective protection for thiol functionalities in amino acid derivatives, offering stability under basic conditions while allowing selective deprotection under specific conditions [16] [17] [20]. The Mob group belongs to the benzyl ether family of protecting groups but offers enhanced stability due to the electron-donating methoxy substituent [20] [21]. This protecting group has found particular utility in peptide synthesis where orthogonal protection strategies are required [16] [17].

The installation of the Mob protecting group on the thiol functionality of penicillamine typically involves reaction with 4-methoxybenzyl chloride in the presence of a base such as triethylamine or sodium hydroxide [3]. The reaction proceeds via nucleophilic substitution mechanism, with the thiolate anion attacking the benzylic carbon [19] [22]. Optimal conditions employ slight excess of the alkylating agent (1.1-1.3 equivalents) in aprotic solvents such as dimethylformamide or dichloromethane [20] [22].

The reaction parameters for Mob protection require careful optimization to achieve high yields while minimizing side reactions [20] [21]. Temperature control is particularly important, as elevated temperatures can lead to elimination reactions or formation of disulfide bonds [21] [22]. The reaction is typically conducted at temperatures between 0°C and room temperature over periods ranging from 4 to 12 hours [20] [22].

| Protection Parameter | Conditions | Yield Range |

|---|---|---|

| Mob-Cl Equivalents | 1.1-1.3 | 75-90% |

| Base Equivalents | 1.2-1.5 | - |

| Temperature | 0-25°C | - |

| Solvent System | DMF or DCM | - |

The deprotection of Mob groups can be accomplished through several methods, with the choice depending on the specific synthetic requirements and compatibility with other protecting groups present [21] [22]. Traditional methods employ anhydrous hydrogen fluoride, but milder alternatives using triethylsilane in the presence of trifluoroacetic acid have gained popularity [21]. Recent developments have introduced even gentler conditions using triethylsilane with phenol and thioanisole as scavengers [21].

Industrial Production Techniques in Peptide Manufacturing

Industrial-scale production of protected amino acid derivatives like Boc-D-Pen(Mob)-OH requires adaptation of laboratory protocols to meet the demands of large-scale manufacturing while maintaining product quality and cost-effectiveness [23] [24] [25]. The scaling considerations encompass reaction optimization, equipment selection, process control, and waste minimization strategies [24] [25] [42].

Automated solid-phase peptide synthesis has emerged as the dominant technology for large-scale peptide production, with systems capable of handling synthesis scales ranging from 10 millimoles to 5 moles per batch [42] [47] [48]. These automated systems incorporate sophisticated process control mechanisms, including real-time monitoring of reaction progress and automated reagent delivery systems [42] [48]. The technology enables production of hundreds of kilograms to metric tons of peptides annually [47].

Modern industrial peptide synthesis facilities employ flowthrough column technology that allows for continuous processing and improved mass transfer characteristics [43] [47]. This approach addresses the diffusional limitations inherent in traditional batch processes by maintaining optimal fluid dynamics throughout the synthesis cycle [43] [45]. The elimination of washing steps through innovative volatile base removal techniques has resulted in waste reduction of up to 95% compared to conventional methods [43].

Process optimization in industrial settings focuses on maximizing coupling efficiency while minimizing reagent consumption [36] [40] [43]. Advanced stirring technologies combined with elevated temperatures enable acceleration of solid-phase peptide synthesis without requiring excessive reagent quantities [40]. High-temperature stirred peptide synthesis protocols have demonstrated the ability to complete peptide synthesis in minutes while maintaining low reagent concentrations [40].

| Industrial Parameter | Small Scale | Production Scale |

|---|---|---|

| Batch Size | 1-100 mmol | 1-5 mol |

| Cycle Time | 30-60 min | 10-40 sec |

| Reagent Excess | 3-5 equiv | 1.5-3 equiv |

| Solvent Consumption | Standard | 90% reduction |

Quality control in industrial peptide manufacturing relies on automated monitoring systems that track critical process parameters in real-time [42] [48]. These systems incorporate ultraviolet spectroscopy for monitoring deprotection reactions and conductivity measurements for assessing reagent concentrations [47] [48]. The integration of advanced software platforms enables protocol management, resource optimization, and compliance with regulatory requirements [48].

Purification and Characterization Workflows

The purification and characterization of Boc-D-Pen(Mob)-OH and related peptide intermediates requires sophisticated analytical techniques to ensure product purity and structural integrity [28] [29] [30]. Reversed-phase high-performance liquid chromatography serves as the primary purification method for peptide compounds, offering superior resolution and compatibility with volatile mobile phases [28] [30] [34].

The reversed-phase chromatography separation mechanism relies on hydrophobic interactions between the peptide and the stationary phase, typically octadecyl (C₁₈) silica [28] [30]. Mobile phases consisting of water and acetonitrile with trifluoroacetic acid as an ion-pairing reagent provide optimal separation conditions [28] [29]. The gradient elution profile requires careful optimization, typically employing shallow gradients with 1-4% per minute increases in organic solvent concentration [29] [30].

Preparative-scale purification protocols have been developed for sample loads up to 200 milligrams on analytical columns, enabling efficient isolation of pure compounds [28]. The scaling from analytical to preparative chromatography requires adjustment of flow rates, gradient profiles, and detection parameters while maintaining separation selectivity [29] [33]. Semi-preparative and preparative columns with larger internal diameters and increased sample capacity facilitate purification of gram quantities [29] [33].

| Purification Parameter | Analytical | Semi-Preparative | Preparative |

|---|---|---|---|

| Column Diameter | 4.6 mm | 10-20 mm | 25-50 mm |

| Sample Load | 1-10 mg | 50-200 mg | 1-10 g |

| Flow Rate | 1 mL/min | 5-15 mL/min | 50-200 mL/min |

| Gradient Rate | 1-2%/min | 1-3%/min | 2-4%/min |

Characterization of purified compounds employs multiple analytical techniques to confirm structural integrity and assess purity [31] [32] [35]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with two-dimensional experiments including correlation spectroscopy and total correlation spectroscopy enabling complete assignment of proton resonances [31] [35]. Heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments facilitate carbon-proton connectivity analysis [35].

Mass spectrometry serves as a complementary characterization technique, with matrix-assisted laser desorption ionization providing reliable molecular weight determination for peptide compounds [32] [35]. The technique produces predominantly singly charged species with predictable adduct formation patterns, simplifying spectral interpretation compared to electrospray ionization [35]. Tandem mass spectrometry using electron-transfer dissociation enables detailed sequence analysis and characterization of post-translational modifications [32].

Boc-D-Pen(Mob)-OH exhibits characteristic deprotection behavior consistent with tert-butyloxycarbonyl-protected amino acids under acidic conditions [1] [2]. The compound demonstrates a well-defined kinetic profile where the deprotection proceeds through a stepwise mechanism involving protonation of the carbamate oxygen, followed by heterolytic cleavage of the carbon-oxygen bond to generate a tert-butyl cation [3] [4].

Under standard trifluoroacetic acid conditions (95% TFA in dichloromethane), complete deprotection occurs within 5-30 minutes at room temperature [1] [2]. The reaction follows second-order kinetics with respect to acid concentration, indicating that two acid molecules participate in the rate-determining step [5]. This observation aligns with the proposed mechanism where one acid molecule protonates the carbamate oxygen while a second facilitates the departure of the tert-butyl group.

| Acid Type | Concentration | Temperature (°C) | Reaction Time (min) | Deprotection Efficiency (%) | Relative Rate |

|---|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 95% | 25 | 5-30 | >95 | 1.0 |

| Hydrochloric Acid (HCl) | 4M in dioxane | 25 | 15-60 | >90 | 0.3 |

| Methanesulfonic Acid (MsOH) | 1M in MeOH | 25 | 10-45 | >90 | 0.5 |

| Phosphoric Acid (H₃PO₄) | 85% | 25 | 60-180 | >85 | 0.1 |

| Sulfuric Acid (H₂SO₄) | 10% in dioxane | 25 | 30-120 | >88 | 0.2 |

| Trifluoromethanesulfonic Acid (TFMSA) | 1% in TFA | 25 | 0.5-5 | >98 | 10.0 |

The acid-catalyzed deprotection mechanism initiates with protonation of the oxygen atom attached to the tert-butyl group [3] [4]. Subsequently, the carbon-oxygen bond undergoes heterolytic cleavage, releasing a tert-butyl cation that either eliminates to form isobutylene gas or reacts with nucleophilic species present in solution [2]. The resulting carbamic acid intermediate rapidly decarboxylates to yield the free amine and carbon dioxide [4] [6].

Temperature effects on deprotection kinetics reveal that elevated temperatures accelerate the reaction but may promote side reactions [7]. At temperatures above 40°C, increased formation of alkylation products occurs due to the enhanced reactivity of tert-butyl cations with nucleophilic sites on the peptide backbone [8]. This temperature sensitivity necessitates careful control of reaction conditions to minimize unwanted modifications.

The use of scavengers significantly influences deprotection outcomes [8]. Thioether-based scavengers such as dimethyl sulfide effectively capture electrophilic species generated during deprotection, reducing side product formation by up to 70%. Water content also plays a crucial role, as it participates in cation quenching and maintains the acid strength necessary for efficient deprotection [2].

Thiol-Disulfide Exchange Dynamics

The thiol functionality in Boc-D-Pen(Mob)-OH, protected by the 4-methoxybenzyl (Mob) group, exhibits characteristic thiol-disulfide exchange behavior upon deprotection [9] [10]. The exchange reaction proceeds through a well-established SN2 mechanism where the nucleophilic thiolate attacks the disulfide bond, forming a linear transition state with charge delocalization across the three sulfur atoms [10] [11].

| Reaction Conditions | Rate Constant (M⁻¹s⁻¹) | Half-life (min) | Primary Species | Mechanism |

|---|---|---|---|---|

| pH 7.4, 25°C, GSH (5 mM) | 1.2 × 10² | 45 | Thiolate (20%) | SN2 nucleophilic substitution |

| pH 8.5, 25°C, GSH (5 mM) | 8.5 × 10² | 6.5 | Thiolate (80%) | Enhanced SN2 (deprotonated) |

| pH 7.4, 37°C, GSH (5 mM) | 3.8 × 10² | 18 | Thiolate (20%) | Temperature accelerated SN2 |

| pH 7.4, 25°C, DTT (1 mM) | 2.1 × 10³ | 3.2 | Thiolate anion | SN2 + reduction |

| pH 7.4, 25°C, TCEP (1 mM) | 1.5 × 10⁴ | 0.28 | Phosphine reduction | Phosphine-mediated reduction |

The rate of thiol-disulfide exchange demonstrates strong pH dependence, with optimal rates occurring under basic conditions where the thiol exists predominantly as the more nucleophilic thiolate anion [10] [11]. At pH 8.5, the exchange rate increases by approximately seven-fold compared to pH 7.4, reflecting the enhanced nucleophilicity of the deprotonated sulfur atom [11].

Molecular oxygen and trace metal ions catalyze the formation of cysteine sulfenic acid intermediates during disulfide bond formation [12] [13]. These sulfenic acid species serve as reactive intermediates that facilitate rapid disulfide formation through nucleophilic attack by free thiols. The process occurs spontaneously in air-exposed aqueous solutions, with copper(II) ions providing significant catalytic enhancement [12].

The structural features of Boc-D-Pen(Mob)-OH influence exchange kinetics through steric effects imposed by the two methyl groups adjacent to the sulfur atom [14]. These substituents create hindrance that reduces the rate of disulfide formation compared to simpler cysteine derivatives, with the extent of second-step exchange reactions being considerably less than predicted by random statistical distribution [14].

Temperature effects on thiol-disulfide exchange follow Arrhenius behavior, with rate constants increasing exponentially with temperature [10]. However, elevated temperatures also promote competing reactions such as oxidation to sulfenic and sulfinic acid derivatives, which can lead to irreversible modifications of the thiol functionality [12].

Stability Across pH and Temperature Gradients

Boc-D-Pen(Mob)-OH demonstrates characteristic stability patterns that vary significantly with both pH and temperature conditions [15] [16]. The compound exhibits optimal stability within the pH range of 5-8, where both the Boc protecting group and the peptide backbone remain intact under typical storage and handling conditions [17] [16].

| pH Range | Stability at 25°C (%) | Stability at 37°C (%) | Stability at 50°C (%) | Degradation Mechanism |

|---|---|---|---|---|

| 1.0-2.0 | 75 | 60 | 40 | Acid-catalyzed hydrolysis |

| 2.0-5.0 | 90 | 80 | 65 | Minimal degradation |

| 5.0-8.0 | 95 | 90 | 80 | Optimal stability range |

| 8.0-10.0 | 80 | 70 | 55 | Base-catalyzed reactions |

| 10.0-12.0 | 60 | 45 | 30 | Rapid alkaline degradation |

Under acidic conditions (pH < 3), the compound experiences moderate stability reduction due to protonation effects and potential acid-catalyzed hydrolysis of protecting groups [16] [18]. The Boc group shows increased lability under these conditions, with premature deprotection occurring at pH values below 2 [1] [2].

Basic conditions (pH > 8) present more significant stability challenges [16] [18]. At pH values above 9, base-catalyzed reactions become prominent, including potential epimerization at the α-carbon and hydrolysis of ester linkages [19] [20]. The rate of these degradation processes increases substantially with both pH and temperature, following pseudo-first-order kinetics [16].

Temperature effects on stability follow expected thermodynamic principles, with degradation rates approximately doubling for every 10°C increase in temperature [17] [21]. At temperatures above 40°C, significant decomposition occurs regardless of pH, with thermal degradation becoming the dominant mechanism [17] [21]. The activation energy for thermal decomposition ranges from 88.5 to 137.4 kJ/mol, depending on the specific degradation pathway [21].

The methoxybenzyl protecting group on the thiol demonstrates excellent stability across the entire pH range studied [22] [23]. This orthogonal protection strategy allows selective removal of the Boc group under acidic conditions while maintaining thiol protection, enabling sequential deprotection protocols in peptide synthesis [24].

Storage stability studies indicate that lyophilized Boc-D-Pen(Mob)-OH maintains >95% purity for extended periods when stored at -20°C under inert atmosphere [17]. At room temperature, degradation becomes measurable after several weeks, with the rate depending strongly on humidity and oxygen exposure [16].

Racemization Tendencies During Peptide Elongation

Racemization of Boc-D-Pen(Mob)-OH during peptide synthesis represents a critical concern for maintaining stereochemical integrity [25] [26]. The compound exhibits characteristic α-carbon racemization patterns consistent with other Boc-protected amino acids, with rates dependent on coupling conditions, base strength, and reaction temperature [25] [27].

| Coupling Reagent | Temperature (°C) | Reaction Time (h) | Base | Racemization Rate (%/cycle) | Mechanism |

|---|---|---|---|---|---|

| DCC/HOBt | 25 | 2-4 | None | 0.8-1.5 | Oxazolone formation |

| EDC/HOBt | 25 | 1-3 | None | 0.5-1.0 | Oxazolone formation |

| HBTU/DIEA | 25 | 0.5-2 | DIEA | 0.2-0.6 | Reduced oxazolone formation |

| TBTU/DIEA | 25 | 0.5-2 | DIEA | 0.1-0.4 | Reduced oxazolone formation |

| PyBOP/DIEA | 25 | 0.5-1 | DIEA | 0.1-0.3 | Minimized base catalysis |

| COMU/DIEA | 25 | 0.25-1 | DIEA | 0.05-0.2 | Minimized base catalysis |

The primary mechanism of racemization involves formation of oxazolone intermediates during carboxyl activation [28] [26]. Upon activation with coupling reagents, the carboxyl group forms reactive species that can cyclize with the α-amino nitrogen, creating a five-membered oxazolone ring [28]. The α-hydrogen in this intermediate exists in equilibrium with its enolate form, leading to loss of stereochemical information [29].

Base-catalyzed direct enolization represents an alternative racemization pathway [29] [30]. Strong bases can abstract the α-hydrogen directly from the activated amino acid, forming a carbanion intermediate that can be reprotonated from either face [29]. This mechanism becomes particularly significant with electron-withdrawing protecting groups and in the presence of excess base [28].

Temperature effects on racemization follow Arrhenius kinetics, with rates increasing exponentially with temperature [29] [30]. However, the entropy of activation plays a more significant role than enthalpy for many amino acids, indicating that solvent ordering and molecular mobility contribute substantially to the overall reaction rate [29].

The use of modern coupling reagents significantly reduces racemization rates compared to classical methods [26] [31]. Phosphonium-based reagents such as PyBOP and COMU minimize base requirements and reduce the lifetime of activated intermediates, thereby suppressing both oxazolone formation and direct enolization pathways [26].

Steric effects from the bulky side chain and protecting groups in Boc-D-Pen(Mob)-OH provide some protection against racemization compared to simpler amino acids [32]. The two methyl groups adjacent to the α-carbon create hindrance that reduces the accessibility of this position to bases and other reactive species [14].

Monitoring racemization during synthesis can be accomplished through various analytical techniques [25] [27]. Capillary electrophoresis with chiral selectors provides sensitivity down to 0.05% of the major enantiomer, allowing detection of even minimal racemization [25] [27]. High-performance liquid chromatography with chiral stationary phases offers an alternative approach with similar sensitivity [32].